molecular formula C13H15N3O3S B5720955 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE

2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE

Cat. No.: B5720955
M. Wt: 293.34 g/mol
InChI Key: XESSNEKCSGKPOG-UHFFFAOYSA-N
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Description

2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their wide range of biological activities and medicinal applications, making them significant in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.

    Molecular Hybridization Techniques: Combining different molecular fragments to create new compounds.

    Microwave Irradiation: Using microwave energy to accelerate chemical reactions.

    One-Pot Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

    Cyclization Reagents: Such as acids (HCl, H₂SO₄) and bases (NaOH, KOH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ETHYL-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BUTANAMIDE include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-8(4-2)12(17)15-13-14-10-6-5-9(16(18)19)7-11(10)20-13/h5-8H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESSNEKCSGKPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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